molecular formula C14H18O4 B8380516 Tert-butyl 2-(3-formylphenoxy)propanoate

Tert-butyl 2-(3-formylphenoxy)propanoate

Cat. No.: B8380516
M. Wt: 250.29 g/mol
InChI Key: HAGOLACSJAJODO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-formylphenoxy)propanoate is a specialized ester derivative featuring a tert-butyl ester group, a propanoate backbone, and a 3-formylphenoxy substituent. This compound is structurally characterized by the presence of a formyl group (-CHO) at the meta position of the phenoxy ring, which imparts unique electronic and steric properties. The tert-butyl group enhances steric bulk and stability, making the compound suitable for applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl 2-(3-formylphenoxy)propanoate

InChI

InChI=1S/C14H18O4/c1-10(13(16)18-14(2,3)4)17-12-7-5-6-11(8-12)9-15/h5-10H,1-4H3

InChI Key

HAGOLACSJAJODO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)OC1=CC=CC(=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups: Hydroxyl and amino groups (electron-donating) increase nucleophilicity of the aromatic ring, whereas formyl and trifluoromethyl groups (electron-withdrawing) enhance electrophilic character .
  • Reactivity : The formyl group in the target compound enables condensation reactions (e.g., with amines), distinguishing it from hydroxyl or azide derivatives, which participate in nucleophilic additions or cycloadditions, respectively .

Physical and Chemical Properties

Property This compound tert-Butyl 2-(4-hydroxyphenyl)propanoate tert-Butyl 2-(3-azidophenoxy)propanoate
Solubility Moderate in DCM, low in water High in polar aprotic solvents (DMF, DMSO) Soluble in THF, DCM
Stability Stable under inert atmosphere; formyl group prone to oxidation Stable; hydroxyl group may require protection during reactions Azide group sensitive to light/heat
Spectroscopic Data Expected IR: C=O (1720 cm⁻¹), CHO (2700–2800 cm⁻¹) Reported: O-H (3400 cm⁻¹), C=O (1725 cm⁻¹) Reported: N₃ (2100 cm⁻¹), C=O (1730 cm⁻¹)
Applications Intermediate for Schiff base ligands Pharmaceutical intermediates Click chemistry precursors

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